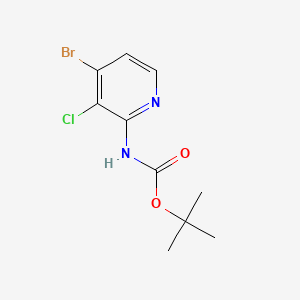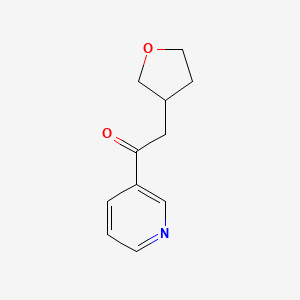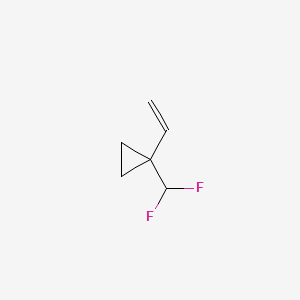
tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-bromo-3-chloropyridine+tert-butyl chloroformatetriethylaminetert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the corresponding amine.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through carbamate linkage, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.
類似化合物との比較
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms on the pyridine ring can vary, leading to different reactivity and properties.
- Reactivity: The reactivity of these compounds in substitution and deprotection reactions can differ based on the electronic effects of the substituents.
- Applications: While all these compounds can serve as protecting groups for amines, their specific applications may vary depending on their reactivity and stability.
特性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
HCMNMFKYYQUYKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)




![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)

![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
